Gonzalitosin I: A Technical Guide to its Natural Sources, Isolation, and Biological Evaluation
Gonzalitosin I: A Technical Guide to its Natural Sources, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gonzalitosin I, a naturally occurring trimethoxylated flavonoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding Gonzalitosin I, focusing on its natural distribution, proposed biosynthetic pathway, and methods for its isolation and biological characterization. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Distribution of Gonzalitosin I
Gonzalitosin I has been identified in a variety of plant species, indicating a widespread, albeit not ubiquitous, distribution within the plant kingdom. The primary and most frequently cited source of this compound is Turnera diffusa, commonly known as Damiana. Its presence has also been confirmed in other plant families.
Quantitative Distribution
The concentration of Gonzalitosin I can vary significantly depending on the plant species, geographical location, and environmental conditions. While extensive comparative data is limited, available information on its presence is summarized below.
| Plant Species | Family | Plant Part | Method of Identification | Reference(s) |
| Turnera diffusa (syn. Turnera aphrodisiaca) | Passifloraceae | Aerial parts, Leaves | UHPLC-DAD, Spectroscopic analysis | [1][2][3] |
| Chromolaena laevigata | Asteraceae | Aerial parts | Phytochemical analysis | [4] |
| Leucas cephalotes | Lamiaceae | Whole plant | Phytochemical analysis | [5] |
| Veratrum dahuricum | Melanthiaceae | Not specified | Database entry | [6] |
| Salvia euphratica | Lamiaceae | Not specified | Database entry | [6] |
| Solanum paludosum | Solanaceae | Aerial parts | Phytochemical analysis | [7] |
Biosynthesis of Gonzalitosin I
The biosynthesis of Gonzalitosin I is proposed to follow the general flavonoid pathway, originating from the phenylpropanoid pathway. As a methylated derivative of luteolin, its synthesis involves a series of enzymatic reactions, including hydroxylation and O-methylation. The final methylation steps are crucial in converting the luteolin backbone into Gonzalitosin I.
Isolation and Purification Protocol
A detailed, standardized protocol for the isolation of Gonzalitosin I has not been extensively published. However, based on general flavonoid isolation techniques and information from studies on Turnera diffusa, a general workflow can be proposed.
Experimental Methodology (General)
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Extraction : Dried and powdered aerial parts of Turnera diffusa are subjected to extraction with methanol or ethanol using a Soxhlet apparatus or maceration.
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Fractionation : The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. Typically, a fractionation with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, is performed. Gonzalitosin I, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.
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Chromatographic Purification : The ethyl acetate fraction is then subjected to column chromatography over silica gel. Elution is carried out with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Final Purification : Fractions containing Gonzalitosin I are pooled and further purified by preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column, to yield the pure compound.
Physicochemical and Spectroscopic Data
The structural elucidation and identification of Gonzalitosin I are based on a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₁₈H₁₆O₆ |
| Molecular Weight | 328.32 g/mol |
| Appearance | Yellowish solid |
| UV-Vis (λmax in Methanol) | Band I: ~350 nm, Band II: ~260 nm[8] |
NMR Spectroscopic Data
The following are reported ¹H and ¹³C NMR chemical shifts for Gonzalitosin I.
| Position | ¹³C (ppm) | ¹H (ppm, Multiplicity, J in Hz) |
| 2 | 163.6 | |
| 3 | 103.8 | 6.55 (s) |
| 4 | 182.5 | |
| 5 | 162.2 | |
| 6 | 98.1 | 6.35 (d, 2.2) |
| 7 | 165.2 | |
| 8 | 92.7 | 6.45 (d, 2.2) |
| 9 | 157.5 | |
| 10 | 104.2 | |
| 1' | 123.5 | |
| 2' | 111.4 | 7.45 (d, 2.1) |
| 3' | 149.2 | |
| 4' | 151.2 | |
| 5' | 111.1 | 6.95 (d, 8.5) |
| 6' | 120.1 | 7.35 (dd, 8.5, 2.1) |
| 7-OCH₃ | 55.9 | 3.88 (s) |
| 3'-OCH₃ | 56.1 | 3.95 (s) |
| 4'-OCH₃ | 56.1 | 3.95 (s) |
| 5-OH | 12.75 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Biological Activity
Gonzalitosin I, as a trimethoxyflavone, is expected to exhibit a range of biological activities. Research on closely related methylated flavonoids suggests potential in several therapeutic areas.
Anti-inflammatory Activity
Methylated flavonoids have been shown to possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways.
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Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
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Cell Seeding : Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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Treatment : Cells are pre-treated with various concentrations of Gonzalitosin I for 1 hour.
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Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
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NO Measurement : The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
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Data Analysis : The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxic Activity
Trimethoxyflavones have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
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Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa, A549) are maintained in appropriate culture media.
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Cell Seeding : Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours.
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Compound Treatment : Cells are treated with a range of concentrations of Gonzalitosin I for 48-72 hours.
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MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
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Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
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Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.
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Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
Conclusion
Gonzalitosin I is a naturally occurring flavonoid with a documented presence in several plant species, most notably Turnera diffusa. Its biosynthesis is believed to proceed through the well-established flavonoid pathway, culminating in specific O-methylation steps. While detailed protocols for its isolation are not abundant, a general workflow involving solvent extraction and chromatographic techniques can be effectively employed. The available spectroscopic data provides a solid foundation for its identification and characterization. Preliminary evidence suggests that Gonzalitosin I may possess valuable anti-inflammatory and cytotoxic properties, warranting further investigation into its mechanisms of action and therapeutic potential. This guide serves as a foundational resource to aid researchers in the exploration of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
